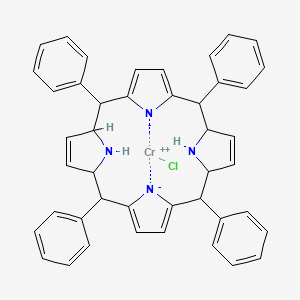
chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrins. Porphyrins are naturally occurring pigments and aromatic macrocycles constructed from four pyrroles that are fully conjugated with four meso-carbons
Méthodes De Préparation
The synthesis of chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves several steps. The starting material, 5,10,15,20-tetraphenylporphyrin, is synthesized through the condensation of pyrrole and benzaldehyde under acidic conditions . The resulting porphyrin is then metallated with chromium chloride to form the chlorochromium complex. The reaction conditions typically involve refluxing the porphyrin with chromium chloride in a suitable solvent such as acetonitrile .
Analyse Des Réactions Chimiques
Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of higher oxidation state complexes, while reduction can result in the formation of lower oxidation state species .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions due to its ability to stabilize metals in unusual oxidation states . In industry, it is used in the development of new materials with unique optical and electronic properties .
Mécanisme D'action
The mechanism of action of chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to coordinate with various substrates and stabilize different oxidation states of chromium. The molecular targets and pathways involved in its action depend on the specific application. For example, in photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in targeted tissues .
Comparaison Avec Des Composés Similaires
Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide can be compared with other similar compounds such as 5,10,15,20-tetraphenyl-21-thia-porphyrin and 5,10,15,20-tetraphenyl-21,23-dithia-porphyrin . These compounds also belong to the class of porphyrins and exhibit similar physicochemical properties. the presence of different heteroatoms in the macrocycle can lead to variations in their stability and reactivity . The unique feature of this compound is its ability to stabilize chromium in unusual oxidation states, which makes it particularly useful in catalytic applications .
Propriétés
Formule moléculaire |
C44H38ClCrN4 |
|---|---|
Poids moléculaire |
710.2 g/mol |
Nom IUPAC |
chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28,33,35,38,40-45,48H;1H;/q-2;;+3/p-1 |
Clé InChI |
HMSWTWDTHNBBKZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.Cl[Cr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


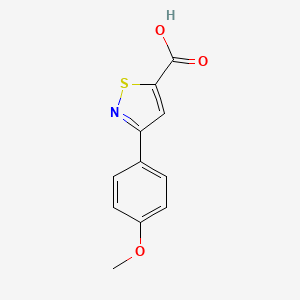
![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)
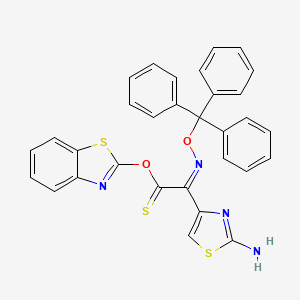
![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
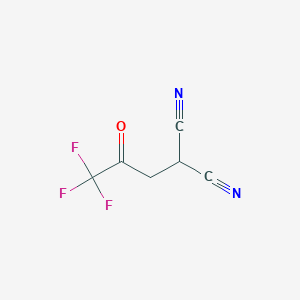
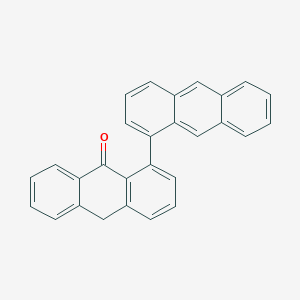
![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)
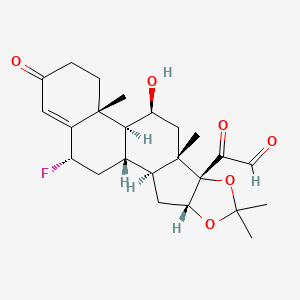
![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
